tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate: is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Hydroxylation: Introduction of the hydroxyl group at the 7th position can be done using selective oxidation reactions.
tert-Butyl Protection: The carboxylate group can be protected using tert-butyl groups through esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which is a simpler structure without the tert-butyl and hydroxyl groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the tert-butyl group and the hydroxyl group, which can impart specific chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules.
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-6-10-4-5-12(16)8-11(10)9-15/h10-12,16H,4-9H2,1-3H3 |
InChI Key |
LBWXTXOJLRXAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(CC2C1)O |
Origin of Product |
United States |
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